Cas no 1213370-95-6 ((S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine)

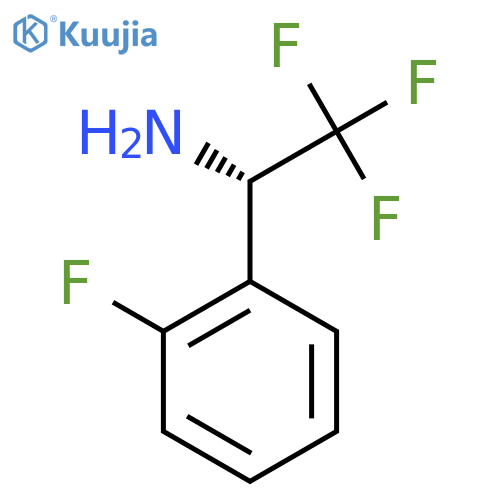

1213370-95-6 structure

商品名:(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine

CAS番号:1213370-95-6

MF:C8H7F4N

メガワット:193.141495943069

MDL:MFCD07374555

CID:2092260

PubChem ID:55252640

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine 化学的及び物理的性質

名前と識別子

-

- (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine

- A891807

- OFKUROIPPDLIJP-ZETCQYMHSA-N

- (S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine

- (1S)-2,2,2-TRIFLUORO-1-(2-FLUOROPHENYL)ETHYLAMINE

- 1213370-95-6

- (1S)-2,2,2-TRIFLUORO-1-(2-FLUOROPHENYL)ETHANAMINE

- (1S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine

- AKOS015924815

- AKOS006284600

-

- MDL: MFCD07374555

- インチ: 1S/C8H7F4N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1

- InChIKey: OFKUROIPPDLIJP-ZETCQYMHSA-N

- ほほえんだ: FC([C@H](C1C=CC=CC=1F)N)(F)F

計算された属性

- せいみつぶんしりょう: 193.05146188g/mol

- どういたいしつりょう: 193.05146188g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 26Ų

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM279095-1g |

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine |

1213370-95-6 | 95% | 1g |

$1052 | 2021-08-18 | |

| Bestfluorodrug | YFF00315-1g |

(S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine |

1213370-95-6 | 97% | 1g |

¥5700 | 2023-09-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761314-1g |

(s)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine |

1213370-95-6 | 98% | 1g |

¥10246.00 | 2024-08-09 | |

| Chemenu | CM279095-1g |

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine |

1213370-95-6 | 95% | 1g |

$1052 | 2023-03-05 | |

| Alichem | A019109772-250mg |

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine |

1213370-95-6 | 95% | 250mg |

$563.92 | 2023-09-04 | |

| Crysdot LLC | CD12173251-1g |

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine |

1213370-95-6 | 95+% | 1g |

$1116 | 2024-07-23 | |

| Bestfluorodrug | YFF00315-0.5g |

(S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine |

1213370-95-6 | 97% | 0.5g |

¥3500 | 2023-09-19 | |

| Alichem | A019109772-1g |

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine |

1213370-95-6 | 95% | 1g |

$1396.50 | 2023-09-04 | |

| eNovation Chemicals LLC | Y0987369-1g |

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine |

1213370-95-6 | 95% | 1g |

$1100 | 2024-08-02 | |

| Bestfluorodrug | YFF00315-5.0g |

(S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine |

1213370-95-6 | 97% | 5.0g |

¥17600 | 2023-01-04 |

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

1213370-95-6 ((S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine) 関連製品

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1213370-95-6)(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine

清らかである:99%

はかる:1g

価格 ($):1013.0